1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1,3,5-trimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S2/c1-9-12(10(2)17(4)15-9)24(21,22)18-7-11(8-18)23(19,20)13-14-5-6-16(13)3/h5-6,11H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOGWRSZNORJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, azetidine moiety, and sulfonyl groups, which contribute to its chemical reactivity and biological properties.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.43 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that are crucial for its biological activity.
| Property | Data |
|---|---|
| Molecular Formula | C13H18N4O4S2 |
| Molecular Weight | 342.43 g/mol |
| IUPAC Name | 1,3,5-trimethyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl}-1H-pyrazole |
| InChI | InChI=1S/C13H18N4O4S2/c1-9(2)12(16)14(15)11(19)20(17,18)10(3)13(21)22/h10H,9H2,1-8H3 |
| Canonical SMILES | CC(C)(C)C1=NNC(=N)C(=C1S(=O)(=O)N2CC(C2)CN3C=C(C=N3)S(=O)(=O)C) |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functionalization. Solvents such as dimethylformamide are commonly used along with strong bases like sodium hydride. Purification techniques such as column chromatography are employed to isolate the final product in high purity.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl groups enhance binding affinity and specificity towards these biological targets. Research indicates that the compound may inhibit certain enzymatic activities or modulate receptor functions.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
Anticancer Potential : Research has indicated that it may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes, including carbonic anhydrases (hCA I and II), with inhibition constants (Ki) indicating strong binding affinity (e.g., Ki values around 484 nM for hCA I) .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study assessed the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations.
- Cytotoxicity Assay : In vitro assays demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound selectively inhibits carbonic anhydrases, suggesting mechanisms for potential therapeutic applications in conditions where these enzymes are dysregulated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Key Observations :
- Bis-sulfonyl groups in the target may enhance solubility and hydrogen-bonding capacity relative to the mono-sulfinyl group in ’s benzimidazole .
Key Observations :
Key Observations :
- The target’s lower predicted LogP (1.8) versus C1–C9 (3.5–4.2) implies better aqueous solubility, advantageous for drug delivery.
- The diphenylimidazole substituents in C1–C9 contribute to broad-spectrum antimicrobial activity, whereas the target’s azetidine-imidazole system may favor selective enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
